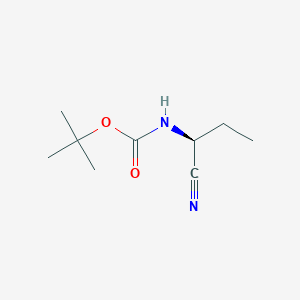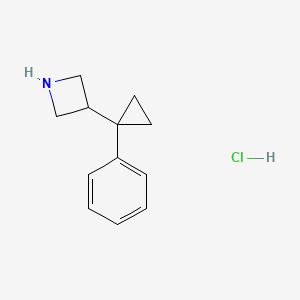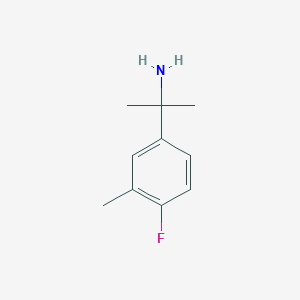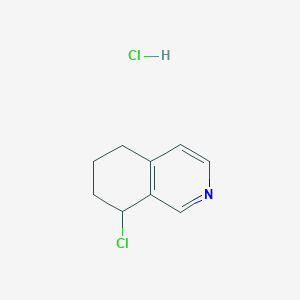
1,5-Dichloro-2-isocyanato-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, featuring both isocyanate and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-isocyanato-4-methoxybenzene typically involves the chlorination of 2-isocyanato-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and isocyanate) on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Amines or alcohols are used as nucleophiles under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing chlorine atoms.
Addition Reactions: Urea or carbamate derivatives formed by the addition of nucleophiles to the isocyanate group.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-isocyanato-4-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-isocyanato-4-methoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form urea or carbamate derivatives. This reaction is crucial in the formation of polymers and other materials.
Chlorine Atoms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-2-isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C8H5Cl2NO2 |
|---|---|
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
1,5-dichloro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-8-3-7(11-4-12)5(9)2-6(8)10/h2-3H,1H3 |
InChI-Schlüssel |
PCUHBQYQBFOLNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N=C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


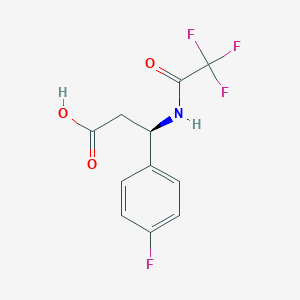
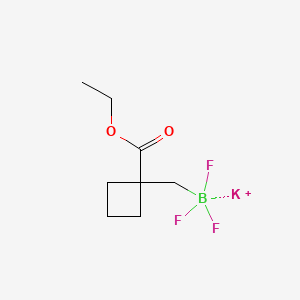
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
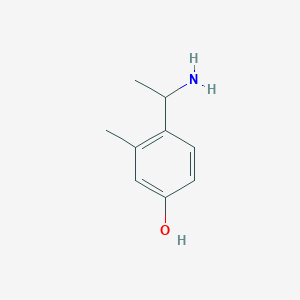
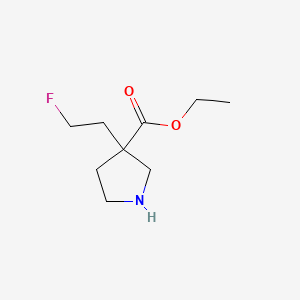
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
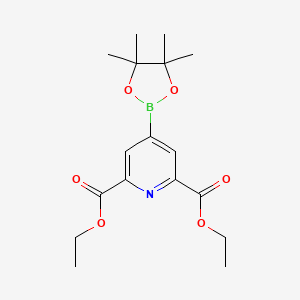
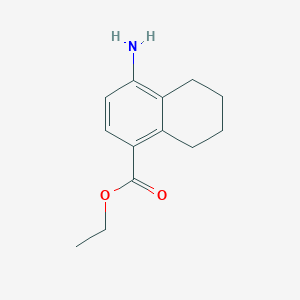
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
